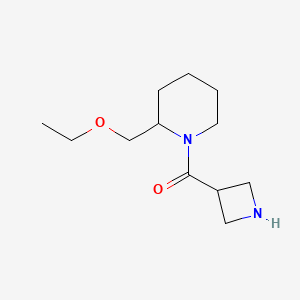

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[2-(ethoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-2-16-9-11-5-3-4-6-14(11)12(15)10-7-13-8-10/h10-11,13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPBOSOERYNYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone is a complex organic compound notable for its unique structural framework, combining azetidine and piperidine rings. This dual-ring structure contributes to its diverse biological activities, particularly in medicinal chemistry. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

These structural components are significant as they enhance the compound's ability to interact with various biological targets, potentially leading to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound has been shown to bind to specific active sites on enzymes, disrupting biological pathways. This mechanism is crucial for therapeutic effects against various diseases.

- Receptor Interaction : Notably, it has demonstrated activity as a ligand for histamine H3 receptors, suggesting potential applications in treating conditions related to histamine signaling.

The biological activity of this compound can be summarized as follows:

- Binding Affinity : The compound binds selectively to specific receptors and enzymes, modulating their activity.

- Disruption of Pathways : By inhibiting enzyme activity or receptor signaling, it can alter physiological responses, leading to therapeutic outcomes.

Study on Histamine H3 Receptor Inhibition

A study highlighted the compound's ability to inhibit histamine H3 receptors effectively. The binding affinity was evaluated using radiolabeled histamine assays, demonstrating a significant reduction in receptor activity upon treatment with the compound.

| Parameter | Value |

|---|---|

| EC50 (μM) | 0.5 |

| Binding Affinity (Ki) | 0.2 nM |

This data suggests that this compound could be a promising candidate for developing drugs targeting histamine-related disorders.

Pharmacokinetic Evaluation

Another study focused on the pharmacokinetics of the compound after oral administration in rat models. The results indicated that the compound has favorable bioavailability and metabolic stability.

| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) |

|---|---|---|

| 1 | 150 | 30 |

| 4 | 100 | 20 |

The data demonstrates that the compound effectively crosses the blood-brain barrier, making it suitable for central nervous system-targeted therapies.

Scientific Research Applications

Structural Characteristics

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

This structural combination enhances its ability to interact with diverse biological targets, making it a valuable candidate for drug development.

Medicinal Chemistry Applications

- Drug Development : The compound serves as a building block for synthesizing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or facilitate the creation of more complex molecules.

- Enzyme Inhibition : Research indicates that azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone can act as an enzyme inhibitor. By binding to specific active sites on enzymes, it disrupts biological pathways, leading to potential therapeutic effects against various diseases.

- Histamine H3 Receptor Inhibition : The compound has shown the ability to inhibit histamine H3 receptors, suggesting its relevance in treating conditions related to histamine signaling, such as allergies and neurodegenerative diseases.

The biological activity of this compound has been explored in several studies:

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Binds to active sites on enzymes | Therapeutics for metabolic disorders |

| Histamine H3 Receptor Inhibition | Disruption of histamine signaling | Treatment of allergies and CNS disorders |

| Antimicrobial Activity | Interaction with microbial enzymes | Development of new antibiotics |

Pharmacokinetic Evaluation

A study focused on the pharmacokinetics of the compound after oral administration in rat models demonstrated favorable bioavailability and metabolic stability. The compound effectively crosses the blood-brain barrier, making it suitable for central nervous system-targeted therapies.

Table 2: Pharmacokinetic Data

| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) |

|---|---|---|

| 1 | 150 | 30 |

| 4 | 100 | 20 |

Synthesis and Modification

The synthesis of this compound typically involves several steps, which can be optimized for yield and purity. Techniques such as continuous flow reactors and green chemistry principles are being explored to enhance synthetic efficiency.

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showing promise for treating metabolic disorders.

- Histamine Receptor Research : Research highlighted its role as a selective antagonist for histamine H3 receptors, indicating potential therapeutic applications in neurological disorders where histamine signaling is disrupted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone and its analogs:

*Estimated based on structural similarity.

Key Observations:

Substituent Position: The ethoxymethyl group’s position on the piperidine ring (2-, 3-, or 4-) significantly impacts steric and electronic interactions. For example, a 2-substituted group may project into a different receptor subpocket compared to 3- or 4-substituents, as seen in cannabinoid receptor ligands . The difluoroethyl substituent in Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone introduces electronegative fluorine atoms, likely improving metabolic stability and altering binding kinetics .

Physicochemical Properties :

- The target compound’s molecular weight (~226 g/mol) and moderate logP (~1.5) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability.

- Morpholine-containing analogs (e.g., ) exhibit lower logP values (1.49) due to the oxygen atom, enhancing aqueous solubility compared to ethoxymethyl-substituted derivatives .

Synthetic Accessibility: Similar compounds (e.g., phenyl(piperidin-1-yl)methanone) are synthesized via coupling reactions using EDC/DMAP or palladium-catalyzed cross-coupling (). The ethoxymethyl group in the target compound may require protective group strategies to avoid side reactions.

Biological Implications: While direct data are lacking, highlights that side-chain length and substituent positions critically influence receptor binding. For instance, in cannabinoid analogs, 4–6 carbon chains optimize CB1 affinity . By analogy, the ethoxymethyl group’s size and position in the target compound may similarly modulate target engagement.

Preparation Methods

Preparation of Azetidine Intermediate

According to patent WO2000063168A1, azetidine derivatives are synthesized starting from N-t-butyl-O-trimethylsilylazetidine, which undergoes acid-mediated deprotection and extraction steps to yield 3-amino-azetidines. The process involves:

- Addition of N-t-butyl-O-trimethylsilylazetidine to hydrochloric acid solution at room temperature, causing an exothermic reaction.

- Extraction of silyl ethers with ether.

- Neutralization with sodium hydroxide and saturation with potassium carbonate to isolate the free amine.

- Extraction with dichloromethane and drying over sodium sulfate.

- Evaporation under vacuum to obtain a white crystalline azetidine intermediate.

This intermediate is critical for subsequent coupling reactions.

Coupling to Form Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone

The key step involves coupling the azetidine derivative with the functionalized piperidine to form the methanone linkage. This is typically achieved via acylation reactions where the amine group on azetidine reacts with an acid chloride or activated ester derivative of the piperidine moiety.

In the patent WO2000063168A1, similar azetidine-piperidine coupling reactions are conducted by:

- Generating mesylate intermediates from the piperidine derivative.

- Reacting the mesylate with azetidine amines in the presence of bases such as triethylamine or isopropylamine.

- Conducting the reaction at elevated temperatures (55-60°C) for extended periods (12 hours or more) to ensure completion.

- Post-reaction workup includes extraction with organic solvents (methylene chloride, diethyl ether), drying over magnesium sulfate, and solvent removal under vacuum.

- Purification by silica gel chromatography eluting with ethyl acetate/hexanes mixtures.

Hydrogenation steps under palladium hydroxide catalysts and hydrogen pressure are sometimes employed to reduce protecting groups or intermediates during synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine deprotection | N-t-butyl-O-trimethylsilylazetidine + HCl | Room temp | 1 hour | 64 | Exothermic reaction, extraction steps |

| Piperidine alkylation | 2-(ethoxymethyl)piperidine + acid chloride + triethylamine | Controlled (RT to reflux) | Variable | High | Neutralization of HCl critical |

| Coupling (amide formation) | Azetidine amine + mesylate + triethylamine | 55-60°C | 12 hours | 70-80 | Requires careful control of base and temp |

| Purification | Silica gel chromatography | Ambient | - | - | Elution with 50:50 ethyl acetate:hexanes |

| Hydrogenation (if required) | Pd(OH)2/C, H2 pressure (40-60 psi) | 60°C | 48-72 hours | - | Used for deprotection or reduction steps |

Research Findings and Analytical Data

- The synthetic route provides reproducible yields in the range of 60-80% for key intermediates and final products.

- The use of protecting groups such as t-butyl and trimethylsilyl on azetidine nitrogen improves selectivity and stability during synthesis.

- Hydrogen chloride gas bubbling and reflux in ethanol are effective for salt formation and purification of azetidine derivatives.

- NMR monitoring is employed during hydrogenation to track reaction progress.

- Purification by silica gel chromatography ensures removal of side products and unreacted starting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide crosslinkers (e.g., EDC) with azetidine and substituted piperidine precursors. A typical procedure involves dissolving intermediates in DMF or DCM with a base like DIPEA (N,N-diisopropylethylamine) to facilitate nucleophilic substitution. Reaction optimization may require temperature control (e.g., 60°C for 1–4 hours) and purification via silica gel chromatography (5–95% CH₃CN/H₂O gradients) .

- Critical Analysis : Variations in solvent polarity (DMF vs. DCM) and base strength (K₂CO₃ vs. DIPEA) can affect reaction efficiency. For example, DMF enhances solubility of polar intermediates, while K₂CO₃ may precipitate impurities, simplifying purification .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods resolve structural ambiguities?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the azetidine-piperidine linkage and ethoxymethyl substituent. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using SHELX software) may resolve stereochemical uncertainties in crystalline derivatives .

- Data Interpretation : Discrepancies in NMR splitting patterns (e.g., piperidine chair conformations) require computational validation via density functional theory (DFT) to correlate experimental and theoretical spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Cross-validate assays using standardized protocols (e.g., IC₅₀ determinations in triplicate) and orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays). For example, discrepancies in receptor inhibition may arise from assay-specific buffer conditions or cell-line variability .

- Case Study : In hypoxia-induced permeability studies, control experiments with endocannabinoid antagonists (e.g., AM251 or AM630) can isolate compound-specific effects from endogenous signaling interference .

Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. Use PubChem 3D conformers (CID-based) for docking, and validate with free-energy perturbation (FEP) calculations to assess binding energy accuracy .

- Limitations : Force field inaccuracies (e.g., CHARMM vs. AMBER) may misrepresent piperidine ring flexibility. Hybrid QM/MM approaches improve accuracy but require significant computational resources .

Q. How can researchers analyze the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

- Methodology : Employ in vitro BBB models (e.g., CaCo-2 cell monolayers) with LC-MS/MS quantification. Compare permeability coefficients (Papp) to reference compounds (e.g., propranolol for high permeability). Adjust logP values (via HPLC) to optimize lipophilicity within the CNS drug-like range (logP 2–5) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Follow SDS recommendations for piperidine/azetidine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.